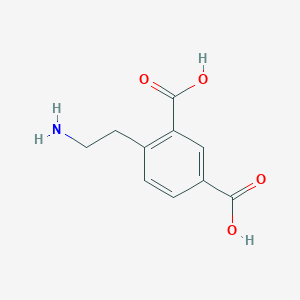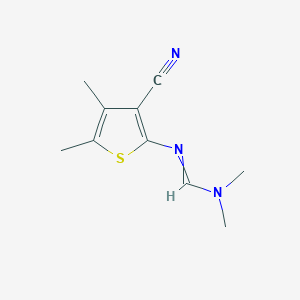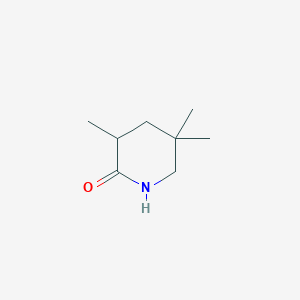
3,5,5-Trimethylpiperidin-2-one
Descripción general
Descripción
3,5,5-Trimethylpiperidin-2-one is a chemical compound . It is a cyclic imine that has gained significant attention in scientific research due to its diverse range of properties and applications.
Molecular Structure Analysis
3,5,5-Trimethylpiperidin-2-one contains a total of 25 bonds; 10 non-H bonds, 1 multiple bond, 1 double bond, 1 six-membered ring, and 1 secondary amide (aliphatic) .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Studies on derivatives of trimethylpiperidinones, such as 1,2,5-Trimethylpiperidin-4-ols, have shown promising antimicrobial activity against a range of test microorganisms. This suggests potential applications of 3,5,5-Trimethylpiperidin-2-one in developing antimicrobial agents (Dyusebaeva et al., 2017).
Synthesis of Heterocyclic Compounds
The reactivity of N-substituted piperidin-4-ones, including structures similar to 3,5,5-Trimethylpiperidin-2-one, with chalcone has been explored, leading to the synthesis of a number of heterocyclic 1,5-dicarbonyl compounds. This research opens avenues for 3,5,5-Trimethylpiperidin-2-one in synthetic organic chemistry, particularly in the synthesis of complex heterocyclic structures (Vatsadze et al., 2004).
Anticancer and DNA Binding Studies
Piperidinone derivatives have also been investigated for their anticancer, antibacterial, and DNA binding potential, showcasing the broad biological activity spectrum of such compounds. This research highlights the potential of 3,5,5-Trimethylpiperidin-2-one in the development of new anticancer and antibacterial agents with DNA binding capabilities (Gupta et al., 2016).
Material Science Applications
In material science, derivatives of piperidinones, by extension, could be explored for their corrosion inhibition properties and as components in materials designed for specific applications such as protective coatings in metal surfaces. This suggests a potential application for 3,5,5-Trimethylpiperidin-2-one in developing new materials with improved corrosion resistance (Chafiq et al., 2020).
Safety and Hazards
3,5,5-Trimethylpiperidin-2-one is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include measures to take in case of exposure or if specific accidents occur .
Propiedades
IUPAC Name |
3,5,5-trimethylpiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-6-4-8(2,3)5-9-7(6)10/h6H,4-5H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDWYMQBLSPGKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CNC1=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(Benzyloxy)-3-formylphenyl]boronic acid](/img/structure/B1378509.png)
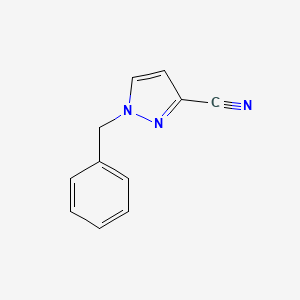


![2-Oxo-3,7-dihydro-2h-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1378516.png)
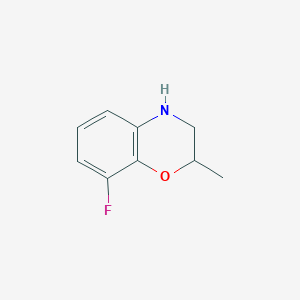

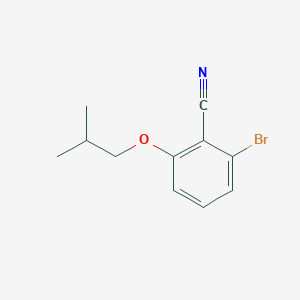
![9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B1378523.png)
![3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B1378524.png)

